molecular formula C21H21N9 B12508009 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine

Cat. No.: B12508009
M. Wt: 399.5 g/mol
InChI Key: VTYDXDUWCVOYTH-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine is a triazine-based compound characterized by the presence of three hydrazinylphenyl groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-hydrazinylphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with hydrazinylphenyl groups. The reaction is conducted at elevated temperatures to ensure complete substitution and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl groups to amines.

    Substitution: The hydrazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Azo derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The hydrazinyl groups can form strong interactions with various biomolecules, leading to the modulation of biological processes. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

Uniqueness

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine is unique due to the presence of hydrazinyl groups, which impart distinct chemical reactivity and biological activity compared to other triazine derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21N9

Molecular Weight

399.5 g/mol

IUPAC Name

[4-[4,6-bis(4-hydrazinylphenyl)-1,3,5-triazin-2-yl]phenyl]hydrazine

InChI

InChI=1S/C21H21N9/c22-28-16-7-1-13(2-8-16)19-25-20(14-3-9-17(29-23)10-4-14)27-21(26-19)15-5-11-18(30-24)12-6-15/h1-12,28-30H,22-24H2

InChI Key

VTYDXDUWCVOYTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)NN)C4=CC=C(C=C4)NN)NN

Origin of Product

United States

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